molecular formula C14H8ClNO2S B12567345 6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one CAS No. 306963-86-0

6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one

Cat. No.: B12567345
CAS No.: 306963-86-0
M. Wt: 289.7 g/mol
InChI Key: SSWVFFWGYWFKKS-UHFFFAOYSA-N
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Description

6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one typically involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization with phenyl isocyanate. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and the process is usually carried out under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 6-Chloro-3-phenyl-2H-benzo[1,3]oxazine-2,4(3H)-dione
  • 6-Chloro-3-phenyl-2H-benzo[1,3]oxazine-2,4(3H)-thione
  • 6-Chloro-3-phenyl-2H-benzo[1,3]oxazine-2,4(3H)-one

Uniqueness: 6-Chloro-3-phenyl-4-thioxo-1,3-benzoxazin-2-one stands out due to its thioxo group, which imparts unique chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

306963-86-0

Molecular Formula

C14H8ClNO2S

Molecular Weight

289.7 g/mol

IUPAC Name

6-chloro-3-phenyl-4-sulfanylidene-1,3-benzoxazin-2-one

InChI

InChI=1S/C14H8ClNO2S/c15-9-6-7-12-11(8-9)13(19)16(14(17)18-12)10-4-2-1-3-5-10/h1-8H

InChI Key

SSWVFFWGYWFKKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)C3=C(C=CC(=C3)Cl)OC2=O

Origin of Product

United States

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